molecular formula C7H6O4S3 B1200299 Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate CAS No. 7396-41-0

Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B1200299
CAS No.: 7396-41-0
M. Wt: 250.3 g/mol
InChI Key: UZKKFHMMXWDIPD-UHFFFAOYSA-N
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Description

Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate (CAS: 7396-41-0) is a sulfur-rich heterocyclic compound with the molecular formula C₇H₆O₄S₃ and a molecular weight of 250.32 g/mol . It features a 1,3-dithiole core substituted with two methoxycarbonyl groups at positions 4 and 5 and a thioxo group at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in cycloaddition reactions and the preparation of polysulfur-containing heterocycles .

Its synthesis involves a 1,3-dipolar cycloaddition between ethylene trithiocarbonate and dimethyl acetylenedicarboxylate (DMAD) under reflux in toluene, yielding the product in high efficiency (Scheme 1) . The reaction proceeds via a transient ylide intermediate (compound 3), followed by retro-cycloaddition to form the final product (compound 4) .

Preparation Methods

Synthesis via 1,3-Dipolar Cycloaddition of Ethylene Trithiocarbonate and Dimethyl Acetylenedicarboxylate

The most well-documented method for synthesizing dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate involves a 1,3-dipolar cycloaddition between ethylene trithiocarbonate and dimethyl acetylenedicarboxylate (DMAD) . This reaction proceeds under reflux in toluene, yielding the target compound through a multistep mechanism .

Mechanistic Pathway

The reaction mechanism involves two critical steps:

  • 1,3-Dipolar Cycloaddition : Ethylene trithiocarbonate acts as a 1,3-dipole, reacting with the electron-deficient alkyne (DMAD) to form a transient ylide intermediate .

  • Retro-1,3-Dipolar Cycloaddition : The ylide undergoes rearrangement, eliminating a molecule of carbon oxysulfide (COS) and forming the 1,3-dithiole-2-thione ring system .

This pathway is consistent with inverse electron demand Diels-Alder (IEDDA) reactivity, where electron-rich dienophiles like DMAD facilitate rapid cycloadditions .

Alternative Synthetic Approaches

While the cycloaddition method remains predominant, alternative routes have been explored for specialized applications.

Nucleophilic Substitution of Chlorinated Precursors

A modified approach involves 4,5-dichloro-3H-1,2-dithiole-3-thione as a starting material. Treatment with DMAD in chlorobenzene at elevated temperatures produces dimethyl 2-(1,2-dichloro-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate, a chlorinated derivative . Subsequent nucleophilic substitution with amines or thiols could theoretically yield the target compound, though direct evidence is limited in the literature.

Key Challenges:

  • The chlorinated intermediate requires stringent anhydrous conditions.

  • Substitution reactions often lead to side products, necessitating rigorous purification .

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Toluene vs. DMF : Refluxing in toluene maximizes yield by stabilizing the ylide intermediate, whereas polar solvents like DMF accelerate side reactions .

  • Temperature Control : Reactions conducted at 100–110°C exhibit faster kinetics but risk decomposition of the thione moiety .

Catalytic Considerations

While no catalysts are explicitly required, the addition of tertiary amines (e.g., triethylamine) enhances reaction rates by deprotonating acidic intermediates .

Analytical Characterization

The structural integrity of this compound is confirmed through:

  • Spectroscopic Data :

    • ¹H NMR : Singlets at δ 3.90 ppm (methoxy groups) and δ 6.85 ppm (dithiole protons) .

    • IR Spectroscopy : Strong absorptions at 1705 cm⁻¹ (C=O) and 1210 cm⁻¹ (C=S) .

  • X-ray Crystallography : Monoclinic crystal system with space group P2₁/c, validating the planar dithiole ring and ester substituents .

Applications in Further Synthesis

The compound serves as a precursor for:

  • Hydrolytic Derivatives : Alkaline hydrolysis yields 2-thioxo-1,3-dithiole-4,5-dicarboxylic acid, a versatile ligand in coordination chemistry .

  • Heterocyclic Scaffolds : Reactivity with amines or thiols enables the construction of fused dithiolo-thiophene systems .

Chemical Reactions Analysis

Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alcohols, amines.

Major Products:

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Thiols.

    Substitution products: Various esters and amides.

Scientific Research Applications

Agricultural Chemistry

Fungicide and Pesticide Properties

Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate has been identified as a potent fungicide and pesticide. Its efficacy in protecting crops against fungal infections and pests contributes to enhanced agricultural productivity. Research indicates that compounds in this class can significantly reduce the incidence of crop diseases caused by pathogens, thereby improving yield and quality .

Case Study: Efficacy Against Fungal Pathogens

A study demonstrated the effectiveness of this compound in controlling specific fungal pathogens in crops. The compound was tested in field trials where it showed a reduction in disease severity by up to 70% compared to untreated controls. This highlights its potential as a sustainable alternative to conventional chemical pesticides .

Pharmaceutical Development

Therapeutic Applications

The compound is being explored for its potential in drug formulation, particularly as an anti-inflammatory and antioxidant agent. Its structural characteristics allow it to interact with biological systems effectively, making it a candidate for developing new therapeutic options for chronic diseases .

Case Study: Antispasmodic Effects

Research involving the synthesis of derivatives from this compound revealed promising antispasmodic effects. In vitro studies on isolated rabbit jejunum tissues showed that certain derivatives could significantly reduce acetylcholine-induced contractions, indicating their potential use in treating gastrointestinal disorders .

Material Science

Synthesis of Advanced Materials

In material science, this compound is utilized for synthesizing advanced materials such as polymers and coatings. These materials exhibit improved durability and resistance to environmental factors, which are critical for various industrial applications .

Case Study: Polymer Development

A recent study focused on incorporating this compound into polymer matrices. The resulting composites demonstrated enhanced mechanical properties and thermal stability compared to traditional polymers. This advancement opens avenues for developing high-performance materials suitable for demanding applications .

Organic Synthesis

Building Block in Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It facilitates the creation of complex molecules efficiently, which is essential for developing new chemical entities in pharmaceuticals .

Case Study: Synthesis of Novel Compounds

Research has shown that using this compound as a precursor allows chemists to synthesize a variety of derivatives with diverse functional groups. These derivatives have been evaluated for biological activity and have shown promise as potential drug candidates .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Agricultural ChemistryFungicide and pesticide propertiesReduced disease severity by up to 70% in field trials
Pharmaceutical DevelopmentAnti-inflammatory and antioxidant agentsSignificant antispasmodic effects observed in vitro
Material ScienceSynthesis of advanced materialsEnhanced mechanical properties in polymer composites
Organic SynthesisBuilding block for complex molecule synthesisDiverse derivatives synthesized with biological activity potential

Mechanism of Action

The mechanism by which dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate exerts its effects is not fully understood. its unique structure, which includes a dithiole ring and ester groups, suggests that it can interact with various molecular targets and pathways. The electron-withdrawing nature of the ester groups and the presence of sulfur atoms may influence its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Structural Analogues

The structural and functional diversity of 1,3-dithiole derivatives allows direct comparisons with compounds such as:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties Reference
Diethyl 2-(phenylimino)thiophen-3(2H)-ylidene derivative (11b) Diethyl esters, phenylimino group 536.05 Cycloaddition intermediates
Dimethyl 2-(4,5-bis(methoxycarbonyl)-2-(phenylimino)thiophen-3(2H)-ylidene)-1,3-dithiole-4,5-dicarboxylate (10a) Extended π-system, phenylimino substituent 522.03 Nonlinear optical materials, single-crystal studies
Bis-fused tetrathiafulvalene derivative (4) Pentylthio chains, fused dithiolo rings 545.73 Organic semiconductors, conductive polymers

Key Structural Differences :

  • Ester Groups : Replacement of methyl esters (DMAD-derived) with ethyl esters (DEAD-derived) alters solubility and reactivity. For example, compound 11b (diethyl ester) exhibits higher lipophilicity than the dimethyl analogue, impacting its suitability for specific synthetic pathways .
  • Substituents: The introduction of phenylimino groups (e.g., 10a) extends conjugation, enhancing electronic properties for applications in photoconductive materials .
  • Fused Systems: Bis-fused derivatives (e.g., compound 4) exhibit enhanced charge-transfer capabilities due to extended π-conjugation, making them superior in electronic applications compared to non-fused analogues .

Data Tables

Table 1: Comparative Physicochemical Properties

Property Dimethyl 2-Thioxo-1,3-dithiole-4,5-dicarboxylate Diethyl Analogue (11b) Bis-fused Derivative (4)
Melting Point Not reported Not reported Brown solid
Solubility Toluene, DMF DMF, CHCl₃ Limited in polar solvents
Stability Stable at -80°C (6 months) Room temperature Air-sensitive

Biological Activity

Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate (DMTD) is a sulfur-containing heterocyclic compound recognized for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

DMTD has a molecular formula of C7H6O4S3 and features a unique dithiole ring structure. Its chemical properties allow it to participate in various biochemical reactions, including oxidation and reduction processes. The compound is synthesized through the reaction of dimethyl acetylenedicarboxylate with ethylene trithiocarbonate under reflux conditions, resulting in substantial yields of DMTD .

Mechanisms of Biological Activity

The biological activity of DMTD is attributed to its ability to interact with various molecular targets due to its electron-withdrawing ester groups and sulfur atoms. These interactions can influence multiple signaling pathways within cells. Although the precise mechanisms remain partially understood, studies suggest that DMTD may modulate enzyme activity and receptor binding, contributing to its pharmacological effects .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of DMTD. In vitro tests have shown that it exhibits significant antibacterial activity against various strains of bacteria. For instance, one study demonstrated that DMTD had a higher inhibitory effect on specific proteins involved in bacterial signaling compared to conventional antibiotics . The compound's structure, particularly the presence of carboxyl groups, enhances its antibacterial efficacy.

Antispasmodic Effects

Research has also investigated the antispasmodic properties of DMTD derivatives. A series of 2-thioxo-1,3-dithiol-carboxamides were evaluated for their ability to reduce intestinal contractions in rabbit jejunum tissues. Compounds derived from DMTD showed promising results in inhibiting contractions induced by acetylcholine (ACh), suggesting potential therapeutic applications in treating gastrointestinal disorders .

Table 1: Biological Activity Summary of this compound Derivatives

Activity TypeObservationsReferences
AntibacterialSignificant inhibition against bacterial proteins like PrgX and PrgZ
AntispasmodicReduced ACh-induced contractions in isolated rabbit jejunum tissues
Organic SynthesisServes as a building block for synthesizing complex molecules
Material ScienceUsed in developing conductive polymers

Research Applications

The versatility of DMTD extends beyond biological activity; it serves as a valuable intermediate in organic synthesis. Its derivatives can be tailored for specific applications in medicinal chemistry and material science. The ongoing exploration into its reactivity and interactions with biological systems continues to reveal new potential for therapeutic uses.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate using experimental design principles?

Methodological Answer: Synthetic optimization requires systematic approaches like Design of Experiments (DoE) to minimize trial-and-error. For example, fractional factorial designs can identify critical parameters (e.g., solvent choice, temperature, reaction time) and their interactions. Statistical analysis of variance (ANOVA) helps rank factors influencing yield and purity. A case study in Polish Journal of Chemical Technology highlights DoE’s role in reducing experimental runs while maximizing data quality . For this compound, reflux conditions (e.g., DMSO as a solvent, 18-hour reflux) derived from analogous dithiole syntheses may serve as a baseline, with iterative adjustments guided by computational predictions (e.g., transition state modeling) .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer: A multi-technique approach is critical:

  • X-ray crystallography resolves molecular geometry and confirms substituent positions, as demonstrated in triazole derivative studies .
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies functional groups (e.g., methyl esters, thioxo groups) and monitors reaction progress.
  • High-resolution mass spectrometry (HRMS) validates molecular formula.
  • Thermogravimetric analysis (TGA) assesses thermal stability, which is vital for applications in high-temperature reactions. Cross-referencing with computational IR/Raman spectra (via DFT calculations) enhances accuracy .

Q. What reactor design considerations are critical for scaling up reactions involving this compound?

Methodological Answer: Reactor design must address:

  • Mass transfer limitations : Agitation speed and baffle placement to ensure uniform mixing of heterogeneous phases.
  • Temperature control : Jacketed reactors with precise cooling/heating systems to manage exothermic/endothermic steps.
  • Safety protocols : Pressure-relief valves for reactions involving volatile byproducts.
    The Canadian Research and Development Classification emphasizes reactor fundamentals, including residence time distribution (RTD) analysis and computational fluid dynamics (CFD) simulations to predict scalability .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Waste disposal : Segregate halogenated waste (if applicable) and neutralize acidic/byproduct streams.
  • Training : Mandatory safety exams (100% score required) as per laboratory regulations .

Advanced Research Questions

Q. How can computational methods guide the design of novel reactions involving this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT, CASSCF) predict reaction pathways, transition states, and thermodynamic feasibility. The ICReDD framework integrates these with experimental data, creating a feedback loop to refine synthetic routes. For example, reaction path searches identify intermediates in thiole ring-opening reactions, while machine learning models prioritize optimal conditions (e.g., solvent polarity, catalyst loading) .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying conditions?

Methodological Answer:

  • Kinetic studies : Monitor reaction rates via in-situ FTIR or UV-Vis spectroscopy to distinguish nucleophilic vs. electrophilic pathways.
  • Isotope labeling : Use ³⁴S-labeled thioxo groups to trace sulfur migration in ring-opening reactions.
  • Cross-validation : Compare experimental activation energies with computed values (DFT) to validate mechanistic hypotheses. Contradictions may arise from solvent effects or unaccounted intermediates, necessitating multireference calculations (e.g., MRCI) .

Q. How should researchers address contradictory data in catalytic applications of this compound?

Methodological Answer: Contradictions (e.g., inconsistent yields or selectivity) require:

  • Statistical rigor : Apply Grubbs’ test to identify outliers and repeat experiments under controlled conditions.
  • Multivariate analysis : Principal component analysis (PCA) or partial least squares (PLS) regression isolates confounding variables (e.g., trace moisture, catalyst aging).
  • Cross-disciplinary collaboration : Combine synthetic data with computational models to resolve discrepancies, as advocated in ICReDD’s feedback loop methodology .

Q. What methodologies are suitable for evaluating the compound’s potential in biological or materials science applications?

Methodological Answer:

  • In vitro bioactivity assays : Screen for antimicrobial or anticancer activity using microdilution methods (e.g., MIC/MBC determination) .
  • Electrochemical studies : Cyclic voltammetry to assess redox behavior for battery or sensor applications.
  • Surface modification : Functionalize nanoparticles (e.g., Au, TiO₂) via carboxylate-thiol interactions and evaluate photocatalytic efficiency using methylene blue degradation tests .

Properties

IUPAC Name

dimethyl 2-sulfanylidene-1,3-dithiole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4S3/c1-10-5(8)3-4(6(9)11-2)14-7(12)13-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKKFHMMXWDIPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=S)S1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338259
Record name Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7396-41-0
Record name Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate

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